molecular formula C8H9ClFNO2 B1390878 Methyl 2-amino-6-fluorobenzoate hydrochloride CAS No. 1170167-90-4

Methyl 2-amino-6-fluorobenzoate hydrochloride

Cat. No.: B1390878
CAS No.: 1170167-90-4
M. Wt: 205.61 g/mol
InChI Key: KZEIDSYGZLGEDR-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-fluorobenzoate hydrochloride” is an organic compound . It is a pale yellow solid that is soluble in most organic solvents. This compound has gained significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials sciences.


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9ClFNO2 . The molecular weight is 205.61400 . The SMILES string representation is NC1=CC=CC(F)=C1C(OC)=O .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 205.61400 . The compound has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity Studies

Methyl 2-amino-6-fluorobenzoate hydrochloride and its derivatives are commonly utilized in the synthesis of various compounds with potential biological activities. For instance, the synthesis of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, which include derivatives of this compound, revealed that certain esters exhibit pronounced anticonvulsant activity, indicating their potential use in developing anticonvulsant medications (Hamor & Farraj, 1965).

Neuropharmacological Research

Compounds structurally related to this compound have been used in neuropharmacological research to understand the mechanisms of certain neurological disorders and the potential therapeutic effects of these compounds. For instance, compounds like (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid were studied for their antidepressant-like activities in rodent models, providing insights into the potential mechanisms of action of these compounds in treating depression (Karasawa et al., 2005).

Evaluation of Antitumor Activities

The derivatives of this compound have also been evaluated for their potential antitumor activities. In one study, the antitumor activities of a combination of 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea hydrochloride and 6-thioguanine were studied using murine tumor systems. The combination showed a synergistic effect against certain types of tumors, highlighting the potential use of this compound derivatives in cancer treatment (Fujimoto et al., 1980).

Safety and Hazards

“Methyl 2-amino-6-fluorobenzoate hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed). Precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .

Properties

IUPAC Name

methyl 2-amino-6-fluorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEIDSYGZLGEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655136
Record name Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170167-90-4
Record name Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-6-fluorobenzoate hydrochloride
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